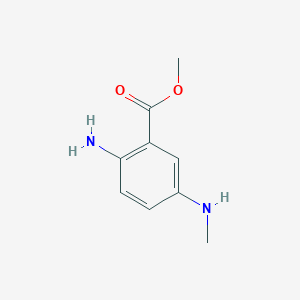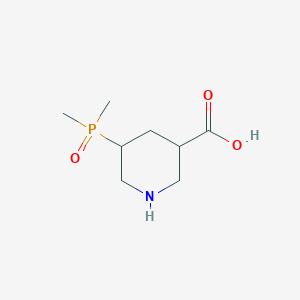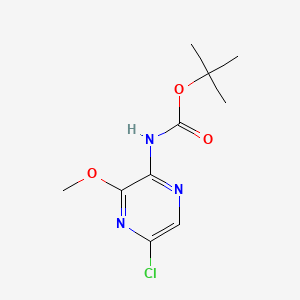
Methyl 2-amino-5-(methylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-(methylamino)benzoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid and is known for its applications in various fields, including organic synthesis and the fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-(methylamino)benzoate can be synthesized through the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . One common method involves the reaction of 3g (0.02 mol) of methyl anthranilate with 20 mL of dimethyl sulfate (0.21 mol) in a 50 mL flask at room temperature for 12 hours. The reaction mixture is then poured into 40 mL of 1 mol NaOH solution, and the aqueous layer is extracted with ethyl acetate (30 mL × 3). The combined organic layers are washed with saturated brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-5-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzoates and related compounds.
Applications De Recherche Scientifique
Methyl 2-amino-5-(methylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the fragrance industry for its pleasant aroma and as a component in flavorings.
Mécanisme D'action
The mechanism of action of methyl 2-amino-5-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl anthranilate: A precursor in the synthesis of methyl 2-amino-5-(methylamino)benzoate.
N-methylanthranilic acid: Another precursor used in its synthesis.
Methyl 2-aminobenzoate: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its dual amino groups, which provide distinct reactivity and versatility in chemical synthesis. Its pleasant aroma also makes it valuable in the fragrance industry .
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
methyl 2-amino-5-(methylamino)benzoate |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-3-4-8(10)7(5-6)9(12)13-2/h3-5,11H,10H2,1-2H3 |
Clé InChI |
NPRMIIVRCXREEZ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)
![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)




![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)

![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)


